molecular formula C11H13F2N3O B2668681 4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1011386-65-4

4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2668681
CAS No.: 1011386-65-4
M. Wt: 241.242
InChI Key: TUEULQYVUYCYRQ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 3-aminopyridine derivative and a hydrazine derivative under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Alkylation: The propyl group is introduced through an alkylation reaction using a propyl halide in the presence of a base.

    Methylation: The methyl group can be added via a methylation reaction using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can occur at the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction: Products include monofluoromethyl or methyl derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate enzyme activity or receptor binding makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases by interacting with specific molecular targets, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new materials with desirable characteristics.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrazolo[3,4-b]pyridine core can facilitate interactions with various biological pathways. These interactions can lead to modulation of enzyme activity, inhibition of receptor binding, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Unique due to its specific substitution pattern and potential biological activity.

    4-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl and propyl groups, which may affect its biological activity and chemical reactivity.

    3-Methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Lacks the difluoromethyl group, which may reduce its binding affinity and selectivity.

Uniqueness

The presence of the difluoromethyl group in this compound enhances its chemical and biological properties, making it a valuable compound for research and development. Its unique substitution pattern allows for specific interactions with molecular targets, potentially leading to the discovery of new therapeutic agents.

Properties

IUPAC Name

4-(difluoromethyl)-3-methyl-1-propyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3O/c1-3-4-16-11-9(6(2)15-16)7(10(12)13)5-8(17)14-11/h5,10H,3-4H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEULQYVUYCYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=N1)C)C(=CC(=O)N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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